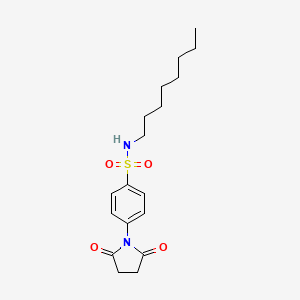![molecular formula C25H22BrN3O B15012419 (2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)
(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloisoquinolines. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylpropanoyl group, and two cyano groups attached to the pyrroloisoquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloisoquinoline skeleton.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is reacted with a halogenated pyrroloisoquinoline derivative in the presence of a palladium catalyst.
Addition of the Dimethylpropanoyl Group: This step involves the acylation of the pyrroloisoquinoline core using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst.
Introduction of Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-BROMOPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE involves interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzyme active sites, while the cyano groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-CHLOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE
- 2-(3-FLUOROPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE
Uniqueness
The presence of the bromophenyl group in 2-(3-BROMOPHENYL)-3-(2,2-DIMETHYLPROPANOYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns.
Properties
Molecular Formula |
C25H22BrN3O |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C25H22BrN3O/c1-24(2,3)23(30)21-20(17-8-6-9-18(26)13-17)25(14-27,15-28)22-19-10-5-4-7-16(19)11-12-29(21)22/h4-13,20-22H,1-3H3/t20-,21+,22-/m0/s1 |
InChI Key |
LDQBVVGRMCQWCB-BDTNDASRSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dibromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B15012341.png)
![(1S,2S,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012346.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B15012347.png)

![(2Z)-2-[4-(dimethylamino)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15012369.png)
![2-chloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15012370.png)
![(5E)-5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15012377.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15012402.png)
![3,5-Dibromo-2-hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15012408.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B15012414.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15012429.png)

![N'-[(2Z)-Hex-5-EN-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15012444.png)
